molecular formula C20H21N5O2 B2367747 N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 767293-30-1

N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2367747
CAS RN: 767293-30-1
M. Wt: 363.421
InChI Key: PVCJVWFWWYLAJY-UHFFFAOYSA-N
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Description

1,2,4-Triazole is an emerging privileged scaffold in medicinal chemistry, with applications as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents . It’s a stable compound and acts as isosteres of amide, ester, and carboxylic acid .


Molecular Structure Analysis

1,2,4-Triazole exists in two tautomeric forms A and B, where 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) .


Chemical Reactions Analysis

The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .

Future Directions

The TP scaffold has found numerous applications in medicinal chemistry and will continue to be the focus of renewed interest among organic and medicinal chemists . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide an inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-11-5-7-15(12(2)9-11)24-19(26)17-14(4)23-20-21-10-22-25(20)18(17)16-8-6-13(3)27-16/h5-10,18H,1-4H3,(H,24,26)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCJVWFWWYLAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(O4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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